molecular formula C14H18O4 B3819881 But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B3819881
M. Wt: 250.29 g/mol
InChI Key: JNHBRKZKAWDXLK-UHFFFAOYSA-N
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Description

But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[321]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate include:

Uniqueness

What sets this compound apart is its specific bicyclic structure and the presence of functional groups that allow for diverse chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

but-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-5-6-17-13(16)11-9(2)7-14(3)8-10(11)12(15)18-14/h1,9-11H,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBRKZKAWDXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC(C1C(=O)OCCC#C)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 6
But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

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